N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide
Description
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide is a benzamide derivative featuring a 2,6-difluorobenzamide core linked to a 4,7-dimethoxy-substituted benzothiazole moiety. The benzothiazole ring system, characterized by a fused benzene and thiazole (sulfur and nitrogen-containing heterocycle), is modified with methoxy (-OCH₃) groups at positions 4 and 6.
The 2,6-difluorobenzamide scaffold is a common structural motif in agrochemicals, particularly insect growth regulators (e.g., teflubenzuron, hexaflumuron) .
Properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2O3S/c1-22-10-6-7-11(23-2)14-13(10)19-16(24-14)20-15(21)12-8(17)4-3-5-9(12)18/h3-7H,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEOKJMYUNBTDIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide typically involves the condensation of 4,7-dimethoxy-2-aminobenzothiazole with 2,6-difluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydrobenzothiazole derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the fluorine atoms.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Benzothiazole derivatives have shown promise in various biological assays, including antimicrobial, anticancer, and anti-inflammatory activities.
Medicine: The compound is investigated for its potential therapeutic applications. Benzothiazole derivatives are known to interact with various biological targets, making them candidates for drug development. This compound may exhibit similar properties and is studied for its potential use in treating diseases.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics. It may also find applications in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with various enzymes and receptors, modulating their activity. The difluorobenzamide moiety may enhance the compound’s binding affinity and selectivity towards these targets. The exact molecular pathways involved depend on the specific biological context and the target of interest.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights structural differences between N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide and analogous 2,6-difluorobenzamide derivatives:
Key Observations :
- The target compound’s benzothiazole group distinguishes it from phenyl- or urea-substituted analogs. Benzothiazoles are redox-active and may interact with biological targets via π-π stacking or hydrogen bonding .
- Methoxy groups at positions 4 and 7 could improve solubility compared to halogenated derivatives (e.g., teflubenzuron), which are more lipophilic and environmentally persistent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
